butyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carboxamido)benzoate
Description
Butyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carboxamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a tetrazole-carboxamido moiety substituted with a 4-bromophenyl group. The structure integrates multiple functional groups:
- Tetrazole ring: A nitrogen-rich heterocycle known for metabolic stability and bioisosteric replacement of carboxylic acids in medicinal chemistry.
- 4-Bromophenyl group: Enhances lipophilicity and may influence electronic properties or receptor binding.
- Butyl ester: Modifies solubility and bioavailability compared to shorter-chain esters.
Characterization would typically involve NMR, HRMS, and crystallography to confirm purity and regiochemistry .
Properties
IUPAC Name |
butyl 4-[[2-(4-bromophenyl)tetrazole-5-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O3/c1-2-3-12-28-19(27)13-4-8-15(9-5-13)21-18(26)17-22-24-25(23-17)16-10-6-14(20)7-11-16/h4-11H,2-3,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJVEHKBRPNEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its functional groups.
Mode of Action
Based on its structure, it may undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation. The presence of a bromophenyl group and a tetrazole group suggests it might participate in Suzuki-Miyaura cross-coupling reactions.
Biological Activity
The compound butyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carboxamido)benzoate , with the CAS number 1396746-84-1, is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : CHBrNO
- Molecular Weight : 444.3 g/mol
- Structure : The compound features a butyl group, a bromophenyl moiety, and a tetrazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 444.3 g/mol |
| CAS Number | 1396746-84-1 |
Antibacterial Activity
Research indicates that derivatives of tetrazoles exhibit significant antibacterial properties. In one study, compounds similar to this compound demonstrated potent activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives containing a benzyl group in the 4-position of the tetrazole ring were found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli more effectively than their parent compounds .
Case Study: Antibacterial Efficacy
In vitro assays conducted by Gao et al. (2018) revealed that certain tetrazole derivatives had Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like ciprofloxacin. Specifically, the presence of halogen substituents, such as bromine on the phenyl ring, was correlated with enhanced antibacterial activity .
Anticancer Activity
Several studies have also explored the anticancer potential of tetrazole-containing compounds. For example, a study reported that certain derivatives exhibited cytotoxic effects against human breast adenocarcinoma cell lines (MCF7). The mechanism of action appears to involve the modulation of key cellular pathways related to apoptosis and cell proliferation .
Case Study: Cytotoxicity Evaluation
In an experimental setup assessing the cytotoxicity of various tetrazole derivatives, it was found that compounds with longer aliphatic chains at specific positions on the tetrazole ring showed increased toxicity against cancer cells. The compound featuring a butyl substituent demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within bacterial and cancer cells. The tetrazole ring likely plays a crucial role in binding to enzymes or receptors involved in critical biochemical pathways:
- Antibacterial Mechanism : The compound may disrupt bacterial lipid biosynthesis or interfere with protein synthesis pathways.
- Anticancer Mechanism : It may induce apoptosis by modulating signaling pathways associated with cell survival and proliferation.
Comparison with Similar Compounds
Structural Analogues in Quinoline and Piperazine-Based Esters ()
Compounds such as Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) and its derivatives share a benzoate ester backbone but differ in their heterocyclic systems (quinoline vs. tetrazole) and substituents:
| Feature | Target Compound | C2 () |
|---|---|---|
| Core heterocycle | Tetrazole | Quinoline |
| Substituent | 4-Bromophenyl on tetrazole | 4-Bromophenyl on quinoline |
| Linker | Carboxamido | Piperazine-carbonyl |
| Ester group | Butyl | Methyl |
Key differences :
Triazole-Thione Derivatives ()
Compounds like 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) share bromophenyl and heterocyclic motifs but differ in core structure:
Key differences :
Simple Benzoate Esters ()
Compounds such as Butyl 4-hydroxybenzoate and Isoamyl benzoate lack the tetrazole-carboxamido moiety but share ester functionalities:
Key differences :
- The tetrazole and bromophenyl groups in the target compound suggest specialized applications (e.g., pharmaceuticals) versus the preservative role of simpler esters.
- Increased steric bulk in the target compound may reduce volatility compared to isoamyl benzoate .
Implications of Structural Variations
- Bioactivity : Bromophenyl groups (common in all compounds) may enhance hydrophobic interactions in biological systems.
- Solubility : The butyl ester in the target compound balances lipophilicity better than methyl () or hydroxy groups ().
- Stability : Tetrazoles resist metabolic degradation better than triazoles or simple esters.
Q & A
Q. What are the optimal synthetic routes for butyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carboxamido)benzoate, and how can reaction conditions be optimized?
A common approach involves coupling tetrazole-carboxylic acid derivatives with benzoate esters. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) can yield intermediates . Template-based strategies using databases like PISTACHIO, REAXYS, or BKMS_METABOLIC can predict feasible routes by scoring precursors based on plausibility (e.g., Min. plausibility: 0.01, Top-N results: 6) . Optimization includes solvent selection (absolute ethanol for solubility), catalyst choice (e.g., acetic acid for imine formation), and temperature control (reflux for 4 hours) to maximize yield and purity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl protons at δ 7.4–7.8 ppm) and confirms ester/amide linkages.
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and tetrazole rings (~1450 cm⁻¹) validate functional groups .
- X-ray Crystallography : Resolves ambiguous structural assignments (e.g., confirming tetrazole tautomerism or benzoate conformation) .
- HPLC-MS : Ensures purity (>95%) and detects byproducts (e.g., unreacted intermediates) .
Q. How can researchers assess the biological activity of this compound in vitro?
Standard assays include:
- Enzyme Inhibition Studies : Dose-dependent inhibition of target enzymes (e.g., kinases or proteases) using fluorometric/colorimetric substrates.
- Cellular Assays : Cytotoxicity profiling (MTT assay) against cancer or bacterial cell lines.
- Binding Affinity : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify interactions with biomolecular targets .
Advanced Research Questions
Q. How can reaction mechanisms for key steps (e.g., tetrazole-carboxamide formation) be elucidated?
Mechanistic studies involve:
- Kinetic Isotope Effects (KIE) : Differentiate nucleophilic attack (e.g., amine on activated carbonyl) vs. cycloaddition pathways.
- DFT Calculations : Model transition states for cyclization steps (e.g., tetrazole ring closure) using software like Gaussian .
- Isotopic Labeling : Track ¹⁵N-labeled intermediates via LC-MS to confirm intermediates .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals (e.g., aromatic protons in bromophenyl groups) .
- Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation in amide bonds) .
- Crystallographic Validation : Compare experimental X-ray structures with predicted geometries to resolve tautomeric ambiguities .
Q. What strategies are effective for conformational analysis of this compound?
- Single-Crystal X-ray Diffraction : Determines solid-state conformation (e.g., dihedral angles between tetrazole and benzoate groups) .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .
- Molecular Dynamics Simulations : Predicts solvent-dependent conformational flexibility (e.g., in DMSO vs. aqueous buffers) .
Q. How can computational modeling predict bioactivity or metabolic pathways?
- Molecular Docking : Screens against protein targets (e.g., COX-2 or EGFR) using AutoDock Vina to prioritize synthesis .
- ADMET Prediction : Tools like SwissADME estimate permeability, metabolic stability, and toxicity profiles .
- Retrosynthetic Analysis : Platforms like Pistachio propose metabolically stable analogs by modifying labile groups (e.g., ester → amide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
